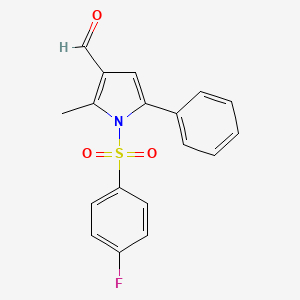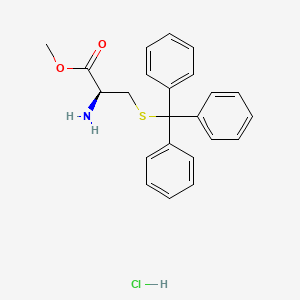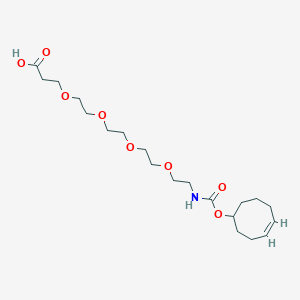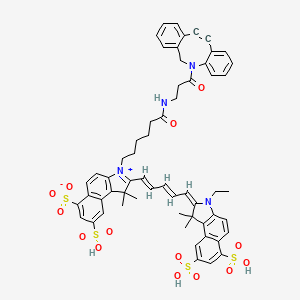
Cy5.5 dbco
Overview
Description
Cy5.5 DBCO is a derivative of the Cyanine5.5 fluorophore . It contains a DBCO (dibenzocyclooctyne) group that enables copper-free biocompatible Click Chemistry . This chemistry has fast reaction kinetics and good stability . The reagent is compatible with a wide range of standard fluorescent instrumentation .
Synthesis Analysis
Cy5.5 DBCO is a click chemistry reagent containing a cycloalkynes group . It is a linker of the Cyanine5.5 fluorophore . The DBCO group enables copper-free biocompatible click chemistry with fast reaction kinetics and good stability .Molecular Structure Analysis
The molecular formula of Cy5.5 DBCO is C58H56N4O14S4 . It has a molecular weight of 1161.34 g/mol and an exact mass of 1160.26 g/mol .Chemical Reactions Analysis
Cy5.5 DBCO reacts with azides via a copper-free “click chemistry” reaction to form a stable triazole . This reaction does not require a Cu-catalyst or elevated temperatures .Physical And Chemical Properties Analysis
Cy5.5 DBCO is a solid substance with a blue color . It is soluble in DMF, DMSO, and water . Its spectroscopic properties include an absorption wavelength (λ abs) of 678 nm, an emission wavelength (λ em) of 694 nm, and a molar absorptivity (ε) of 190.0 L mmol^-1 cm^-1 .Scientific Research Applications
Bioconjugation
Cy5.5 DBCO can be used to label biomolecules for imaging experiments. It reacts with azides to form a stable triazole, which does not require a Cu-catalyst or elevated temperatures . This allows for the detection of azide-tagged biomolecules under mild conditions .
Imaging
The compound is used in imaging azide-tagged biomolecules via a copper-free "click reaction" . This is particularly useful in biomedical research fields, where click chemistry has provided important advances .
Drug Delivery
Cy5.5 DBCO is used to deliver drugs to specific cells and tissues. This is achieved through the use of click chemistry, which enables fast and specific chemical conjugation under aqueous conditions without the need for toxic catalysts .
In Vitro Applications
Click chemistry in vitro allows specific labelling of cellular target proteins and studying of drug target engagement with drug surrogates in live cells . Furthermore, cellular membrane lipids and proteins could be selectively labelled with click chemistry in vitro .
In Vivo Applications
Click chemistry in vivo enables efficient and effective molecular imaging and drug delivery for diagnosis and therapy . For instance, they implanted N3-tagged HEK292 cells expressing ChR2 proteins into the yolk sac of zebrafish and incubated the larvae with DBCO/Cy5.5-UCNs .
Ex Vivo Applications
Click chemistry ex vivo can be used to develop molecular tools to understand tissue development, diagnosis of diseases, and therapeutic monitoring .
Luminescence Mechanism Study
Theoretical studies on the spectrum and luminescence mechanism of Cy5.5 have been conducted based on Density Functional Theory (DFT) . These studies provide ideas and theoretical basis for the relevant modification and application, as well as the development of new fluorescent dyes .
Biomedical Tracer Applications
Cy5.5 and 7.5 are the most commonly used NIR 2-region fluoresceins, which have good luminescence properties and important biomedical tracer applications . They have a low tissue absorption and scattering rate and high signal-to-noise ratio, making them incomparable for tumour diagnosis and the tracing of specific substances .
Mechanism of Action
Target of Action
Cy5.5 DBCO is a click chemistry reagent . Its primary targets are azide-tagged biomolecules . The compound is used for imaging these biomolecules, making it a valuable tool in biological research and drug development .
Mode of Action
The DBCO moiety in Cy5.5 DBCO reacts with azides to form a stable triazole . This allows for the detection of azide-tagged biomolecules under mild conditions .
Biochemical Pathways
The exact biochemical pathways affected by Cy5.5 DBCO are dependent on the specific azide-tagged biomolecules it interacts with. The primary pathway involves the formation of a stable triazole linkage between the dbco moiety and azides .
Pharmacokinetics
The pharmacokinetic properties of Cy5It’s known that the compound is water-soluble , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of Cy5.5 DBCO’s action is the imaging of azide-tagged biomolecules . This is achieved through the formation of a stable triazole linkage, which can be detected under mild conditions .
Action Environment
The action of Cy5.5 DBCO is influenced by environmental factors. For instance, the compound is ideal for applications where the presence of copper is a concern . Additionally, its water solubility could influence its action, efficacy, and stability in different environments.
Future Directions
Cy5.5 DBCO is a valuable tool in biomedical research fields . It allows specific labeling of cellular target proteins and studying of drug target engagement with drug surrogates in live cells . Furthermore, it enables efficient and effective molecular imaging and drug delivery for diagnosis and therapy . It can also be used to develop molecular tools to understand tissue development, diagnose diseases, and monitor therapy .
properties
IUPAC Name |
3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-2-[(1E,3E,5E)-5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H58N4O14S4/c1-6-61-48-28-26-43-45(33-41(78(66,67)68)35-50(43)80(72,73)74)56(48)58(2,3)52(61)21-9-7-10-22-53-59(4,5)57-46-34-42(79(69,70)71)36-51(81(75,76)77)44(46)27-29-49(57)62(53)32-16-8-11-23-54(64)60-31-30-55(65)63-37-40-19-13-12-17-38(40)24-25-39-18-14-15-20-47(39)63/h7,9-10,12-15,17-22,26-29,33-36H,6,8,11,16,23,30-32,37H2,1-5H3,(H4-,60,64,66,67,68,69,70,71,72,73,74,75,76,77) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRGNBPOXZSARU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(/C1=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H58N4O14S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1175.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cy5.5 DBCO | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl](/img/structure/B6361084.png)


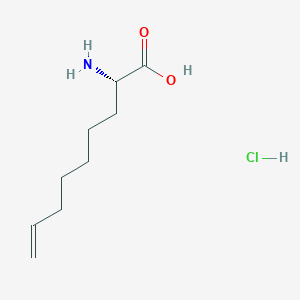


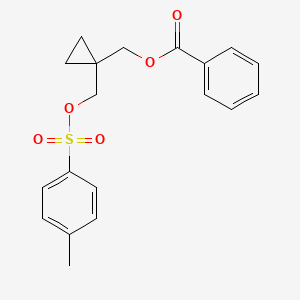
![2,4-Dichloro-7-iodothieno[3,2-d]pyrimidine](/img/structure/B6361122.png)
